2-((3'-Cyano-6'-methyl-[3,4'-bipyridin]-2'-yl)thio)acetic acid
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Overview
Description
2-((3’-Cyano-6’-methyl-[3,4’-bipyridin]-2’-yl)thio)acetic acid is an organic compound characterized by the presence of a cyano group, a methyl group, and a bipyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3’-Cyano-6’-methyl-[3,4’-bipyridin]-2’-yl)thio)acetic acid typically involves the reaction of 3’-cyano-6’-methyl-[3,4’-bipyridin]-2’-yl thiol with chloroacetic acid under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-((3’-Cyano-6’-methyl-[3,4’-bipyridin]-2’-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Esters or amides.
Scientific Research Applications
2-((3’-Cyano-6’-methyl-[3,4’-bipyridin]-2’-yl)thio)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3’-Cyano-6’-methyl-[3,4’-bipyridin]-2’-yl)thio)acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the bipyridine moiety can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetic acid: A simpler analog with a cyano and carboxylic acid group.
3,4’-Bipyridine: The parent bipyridine compound without the cyano or thioacetic acid groups.
Ethyl cyanoacetate: An ester derivative of cyanoacetic acid.
Uniqueness
2-((3’-Cyano-6’-methyl-[3,4’-bipyridin]-2’-yl)thio)acetic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both a cyano group and a bipyridine moiety allows for versatile chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
2-(3-cyano-6-methyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-5-11(10-3-2-4-16-7-10)12(6-15)14(17-9)20-8-13(18)19/h2-5,7H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWBWGZKBMHZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)O)C#N)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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